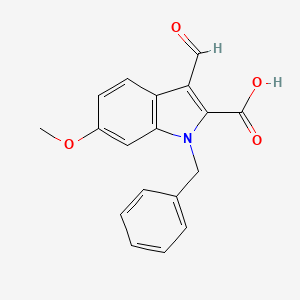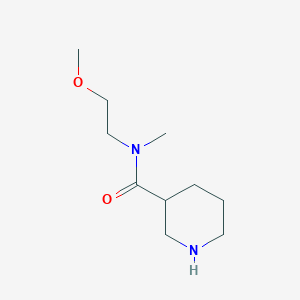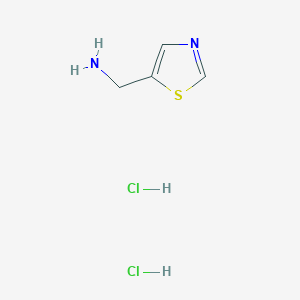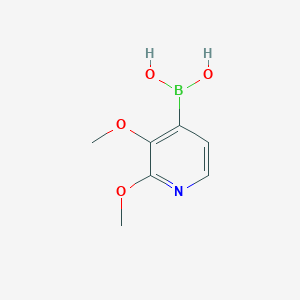![molecular formula C14H14N2O2 B1440123 N-[(3-Benzyloxypyridin-2-YL)methyl]formamide CAS No. 952024-31-6](/img/structure/B1440123.png)
N-[(3-Benzyloxypyridin-2-YL)methyl]formamide
Descripción general
Descripción
N-[(3-Benzyloxypyridin-2-YL)methyl]formamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Effects and Toxicology
The biological effects and toxicological profiles of related amides and formamides, including acetamide, N,N-dimethylacetamide, N-methylacetamide, formamide, N,N-dimethylformamide, and N-methylformamide have been reviewed. These chemicals have significant commercial importance, with their biological consequences being a subject of extensive study over the years. The review addresses the individual and comparative biological responses to these chemicals, highlighting their usage and proposed applications. Environmental toxicology data, which were not covered in earlier reviews, are also included, providing a comprehensive understanding of these substances (Kennedy, 2001).
Synthesis and Applications in Organic Chemistry
Methyl-2-formyl benzoate, known for its pharmacological activities, is highlighted as a bioactive precursor in organic synthesis. Its significance as a structural scaffold and precursor for new bioactive molecule discovery is emphasized. The review discusses various synthetic routes for preparing methyl-2-formyl benzoate and its importance as a precursor for pharmaceutical applications. This substrate's versatility in organic synthesis underlines its potential for creating medical products, showcasing its role in the synthetic field and the pharmaceutical industry (Farooq & Ngaini, 2019).
DNA Interaction Studies
The review on Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, is notable. Hoechst derivatives, including those similar to N-[(3-Benzyloxypyridin-2-YL)methyl]formamide, are used widely for chromosome and nuclear staining, DNA content analysis, and as radioprotectors and topoisomerase inhibitors. This comprehensive review discusses the use of Hoechst and its analogues in plant cell biology and drug design, providing insights into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Supramolecular Chemistry and Biomedical Applications
Benzene-1,3,5-tricarboxamide (BTA) derivatives, similar in structural complexity to this compound, have been explored for their utility in nanotechnology, polymer processing, and biomedical applications. The review summarizes the development and applications of BTAs, emphasizing their self-assembly into one-dimensional nanostructures and their multivalent nature for biomedical applications. This highlights the adaptable nature of BTAs as a multipurpose building block with promising future applications (Cantekin, De Greef, & Palmans, 2012).
Environmental and Water Treatment Studies
The application of non-oxidizing biocides, including those with amide functionalities, in preventing biofouling in reverse osmosis polyamide membrane systems, is critically reviewed. The review assesses the antimicrobial efficiency, hazard levels, membrane compatibility, and applicability of various biocides in drinking water treatment, emphasizing the need for safer and more effective strategies to combat membrane biofouling. This comprehensive evaluation of biocides highlights the ongoing research and future directions in developing eco-friendly and efficient antifouling agents for sustainable water supply systems (Da-Silva-Correa et al., 2022).
Propiedades
IUPAC Name |
N-[(3-phenylmethoxypyridin-2-yl)methyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-11-15-9-13-14(7-4-8-16-13)18-10-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCQBSYMPVEUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670443 | |
| Record name | N-{[3-(Benzyloxy)pyridin-2-yl]methyl}formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952024-31-6 | |
| Record name | N-{[3-(Benzyloxy)pyridin-2-yl]methyl}formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1440040.png)
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1440042.png)


![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1440049.png)




![1-Boc-4-[amino(phenyl)methyl]piperidine](/img/structure/B1440056.png)

![tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440060.png)


